

Synthesis and Characterization of 5-Bromo-2,3-difluorophenol: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2,3-difluorophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **5-Bromo-2,3-difluorophenol** (CAS No: 186590-26-1), a key building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.^[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenolic ring, imparts specific physicochemical properties that are highly sought after in medicinal chemistry and material science for enhancing biological activity, metabolic stability, and material performance.^[1]

Physicochemical Properties

5-Bromo-2,3-difluorophenol is a compound with the molecular formula $C_6H_3BrF_2O$ and a molecular weight of 208.99 g/mol.^[1] It typically presents as a white to yellow or green clear liquid.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **5-Bromo-2,3-difluorophenol**

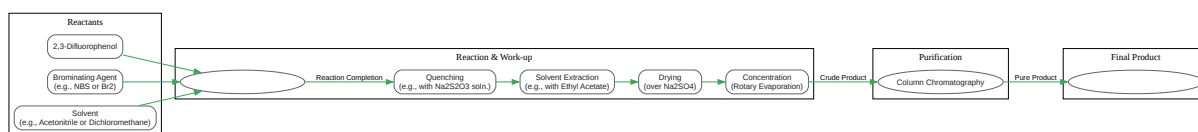
Property	Value	Reference
CAS Number	186590-26-1	[1][2]
Molecular Formula	C ₆ H ₃ BrF ₂ O	[1][2]
Molecular Weight	208.99 g/mol	[1]
Appearance	White to yellow to green clear liquid	[1]
Boiling Point	65 - 66 °C	[1]
Density	1.85 g/cm ³	[1]
Refractive Index (n _{20D})	1.54	[1]
Purity (GC)	≥ 98%	[1]

Synthesis Methodology

While a specific, peer-reviewed synthesis protocol for **5-Bromo-2,3-difluorophenol** is not readily available in the searched literature, a plausible and efficient method is the electrophilic bromination of 2,3-difluorophenol. This approach is analogous to established procedures for the bromination of other activated phenolic compounds. The proposed reaction scheme is illustrated below.

Proposed Synthesis Workflow

The synthesis of **5-Bromo-2,3-difluorophenol** can be logically approached through the direct bromination of 2,3-difluorophenol using a suitable brominating agent in an appropriate solvent.



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Caption: Proposed workflow for the synthesis of **5-Bromo-2,3-difluorophenol**.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the bromination of phenols.

Materials:

- 2,3-Difluorophenol
- N-Bromosuccinimide (NBS) or Bromine (Br₂)
- Acetonitrile or Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)

- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-difluorophenol (1.0 eq.) in acetonitrile or DCM.
- **Addition of Brominating Agent:** Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. If using liquid bromine, add it dropwise as a solution in the reaction solvent.
- **Reaction Monitoring:** Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:**
 - Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
 - If the reaction was acidic, neutralize with a saturated aqueous solution of sodium bicarbonate.
 - Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
 - Combine the organic layers and wash with water and then brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure **5-Bromo-2,3-difluorophenol**.

Characterization Data (Predicted)

Due to the lack of readily available experimental spectra for **5-Bromo-2,3-difluorophenol**, the following characterization data is predicted based on its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of **5-Bromo-2,3-difluorophenol**. The predicted chemical shifts for ^1H , ^{13}C , and ^{19}F NMR are summarized in Table 2.

Table 2: Predicted NMR Spectroscopic Data for **5-Bromo-2,3-difluorophenol**

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Assignment
^1H NMR	~ 7.0 - 7.3	d	~ 2-3 Hz	H-6
	~ 6.8 - 7.1	dd	~ 2-3 Hz, ~ 6-8 Hz	H-4
	~ 5.0 - 6.0	s (broad)	-	-OH
^{13}C NMR	~ 150 - 155	dd	Large ^1JCF , smaller ^2JCF	C-2 (C-F)
	~ 140 - 145	dd	Large ^1JCF , smaller ^2JCF	C-3 (C-F)
	~ 138 - 142	d	Smaller JCF	C-1 (C-OH)
	~ 120 - 125	d	Smaller JCF	C-6
	~ 115 - 120	d	Smaller JCF	C-4
	~ 110 - 115	d	Smaller JCF	C-5 (C-Br)
^{19}F NMR	~ -130 to -140	m	-	F-2
	~ -150 to -160	m	-	F-3

Note: Predicted chemical shifts are relative to TMS for ^1H and ^{13}C , and CFCl_3 for ^{19}F .

Multiplicities and coupling constants are estimations and will show complex patterns due to H-F and F-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum of **5-Bromo-2,3-difluorophenol** is expected to show characteristic absorption bands for the hydroxyl group, the aromatic ring, and the carbon-fluorine and carbon-bromine bonds.

Table 3: Predicted Characteristic IR Absorptions for **5-Bromo-2,3-difluorophenol**

Wavenumber (cm^{-1})	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1585	Medium-Strong	Aromatic C=C ring stretch
1500 - 1400	Medium-Strong	Aromatic C=C ring stretch
1300 - 1100	Strong	C-F stretch
1260 - 1000	Strong	C-O stretch (phenolic)
~ 600 - 500	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **5-Bromo-2,3-difluorophenol**, the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.

Table 4: Predicted Mass Spectrometry Data for **5-Bromo-2,3-difluorophenol**

m/z	Predicted Assignment	Notes
208/210	$[M]^+$	Molecular ion peak, showing the characteristic ~1:1 isotopic pattern for bromine (^{79}Br and ^{81}Br).
129	$[M - \text{Br}]^+$	Loss of a bromine atom.
101	$[M - \text{Br} - \text{CO}]^+$	Subsequent loss of carbon monoxide from the phenoxide radical cation.

Applications in Drug Development and Research

5-Bromo-2,3-difluorophenol is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] The presence of fluorine atoms can significantly enhance properties such as metabolic stability, binding affinity, and lipophilicity of drug candidates. The bromine atom serves as a versatile handle for further chemical transformations, such as cross-coupling reactions, to build more complex molecular architectures. Its utility extends to the development of advanced polymers and coatings where enhanced thermal stability and chemical resistance are required.[1]

This guide provides a foundational understanding of the synthesis and characterization of **5-Bromo-2,3-difluorophenol**. The proposed experimental protocols and predicted characterization data serve as a valuable resource for researchers engaged in the synthesis and application of this important chemical intermediate.

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